N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Description
N1-(5-Chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a chloro-cyanophenyl group, a tetrahydroquinoline moiety, and a methylpiperazine substituent.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2/c1-31-10-12-33(13-11-31)24(19-6-8-23-18(14-19)4-3-9-32(23)2)17-29-25(34)26(35)30-22-15-21(27)7-5-20(22)16-28/h5-8,14-15,24H,3-4,9-13,17H2,1-2H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGXCKPERHVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C26H31ClN6O2
Molecular Weight: 495.02 g/mol
CAS Number: 922121-06-0
The compound features a chloro-substituted phenyl ring and a tetrahydroquinoline moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits activity against various biological targets. Its mechanism primarily involves modulation of specific receptors and enzymes:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, potentially reducing oxidative stress in cells. This is crucial for protecting against various diseases linked to oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Activity Implication |
|---|---|
| Chloro Group | Enhances lipophilicity and receptor binding affinity. |
| Tetrahydroquinoline Moiety | Contributes to neuroprotective effects and may enhance blood-brain barrier penetration. |
| Oxalamide Linkage | Influences stability and interaction with biological targets. |
The presence of the oxalamide group is particularly noteworthy as it can affect the compound's pharmacokinetic properties and overall efficacy.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity. A study involving various analogs showed that modifications in the piperazine ring significantly altered the inhibitory potency against COX enzymes .
In Vivo Studies
Animal model studies have indicated promising results in terms of anti-inflammatory effects. For instance, compounds similar to this oxalamide derivative were tested for their ability to reduce edema in carrageenan-induced paw edema models . The results suggested a dose-dependent reduction in inflammation markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxalamide Core
The oxalamide functional group is a common feature in medicinal chemistry due to its ability to engage in hydrogen bonding. Key analogues include:
Key Observations :
- The target compound’s tetrahydroquinoline and methylpiperazine groups differentiate it from analogues with thiazolo-pyridine or dichlorophenylpiperazine moieties. These structural variations likely alter target selectivity and pharmacokinetics.
- The 5-chloro-2-cyanophenyl group in the target compound may enhance membrane permeability compared to chloropyridinyl substituents in analogues .
Functional Comparisons Using Computational Models
Advanced computational methods highlight similarities beyond structural overlap:
- ChemGPS-NP Analysis: This tool maps compounds in multidimensional chemical space, considering hydrophobicity, polarity, and stereoelectronic properties. The target compound’s chloro-cyanophenyl group positions it closer to antimicrobial agents in ChemGPS-NP models, while its tetrahydroquinoline aligns with kinase inhibitors .
- Agglomerative Hierarchical Clustering : Unsupervised clustering based on molecular fingerprints groups the target compound with oxalamides and piperazine-containing molecules, suggesting shared antibacterial or CNS activity .
- Machine Learning Predictions: Models like XGBoost (RMSE: 9.091 K, R²: 0.928 ) predict the target’s solubility and melting point to be comparable to other oxalamides but with improved bioavailability due to its cyano group.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound's activity is driven by three critical moieties:
- A 5-chloro-2-cyanophenyl group enhances electrophilic interactions with target proteins via halogen bonding and π-stacking .
- A 1-methyl-1,2,3,4-tetrahydroquinoline group contributes to lipophilicity and membrane permeability, facilitating cellular uptake .
- A 4-methylpiperazine group improves solubility and modulates interactions with charged residues in enzymatic binding pockets . Structural validation via NMR and X-ray crystallography (using SHELX software ) is essential to confirm stereochemical integrity.
Q. What synthetic routes are commonly employed for its preparation?
Synthesis typically involves:
- Step 1: Coupling of 5-chloro-2-cyanophenylamine with oxalyl chloride to form the oxalamide backbone .
- Step 2: Introduction of the tetrahydroquinoline and methylpiperazine moieties via nucleophilic substitution under inert conditions (e.g., dry THF, 0–5°C) .
- Step 3: Final purification using reverse-phase HPLC to achieve >95% purity . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like over-alkylated intermediates.
Q. What in vitro assays are recommended to characterize its mechanism of action?
- Kinase inhibition assays (e.g., fluorescence polarization or TR-FRET) to quantify IC₅₀ values against targets like Aurora kinases .
- Cellular proliferation assays (e.g., MTT or ATP-luminescence) in cancer cell lines to assess cytotoxicity .
- Binding affinity studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target engagement .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics (PK). Mitigation strategies include:
- Metabolic stability assays (e.g., liver microsome incubation) to identify vulnerable sites for structural optimization .
- Plasma protein binding studies (e.g., equilibrium dialysis) to assess free drug availability .
- Formulation adjustments (e.g., nanoemulsions or cyclodextrin complexes) to enhance bioavailability .
Q. How can contradictions in binding affinity data across assay formats be resolved?
- Orthogonal validation: Use SPR and ITC to cross-verify results from fluorescence-based assays, which may suffer from interference .
- Crystallographic analysis: Resolve binding modes via co-crystallization with target proteins (using SHELXD/SHELXE ).
- Buffer optimization: Test varying pH and ionic strengths to mimic physiological conditions .
Q. What strategies optimize the pharmacokinetic profile while maintaining target affinity?
- Substituent modification: Replace the methylpiperazine group with morpholine (improves metabolic stability) or introduce fluorine atoms (enhances membrane penetration) .
- Prodrug design: Mask polar groups (e.g., oxalamide) with ester linkages for gradual hydrolysis in vivo .
- PK/PD modeling: Integrate in vitro ADME data with in vivo efficacy to guide dose regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
